N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a methyl group attached to the thiazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 4-fluoroaniline can be reacted with carbon disulfide and methyl iodide to form a thiourea intermediate. This intermediate can then undergo cyclization with a haloketone, such as 2-bromoacetone, under basic conditions to form the thiazole ring.
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Amination: : The resulting thiazole compound can be further reacted with an amine, such as ammonia or a primary amine, to introduce the amine group at the 2-position of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the efficiency of the cyclization and amination steps may be employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids, which can convert the thiazole to a sulfoxide or sulfone derivative.
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Reduction: : Reduction reactions can target the fluorophenyl group or the thiazole ring. For example, catalytic hydrogenation can reduce the fluorophenyl group to a cyclohexyl group.
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Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. Its fluorophenyl group can be used to introduce a fluorine atom into biological molecules, which can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it a valuable starting material for the synthesis of various functionalized thiazole derivatives.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: Similar structure with a chlorine atom instead of fluorine.
N-(4-Bromophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: Similar structure with a bromine atom instead of fluorine.
N-(4-Methylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties can enhance the compound’s biological activity and make it a more attractive candidate for drug development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZPKSKUOOWBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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